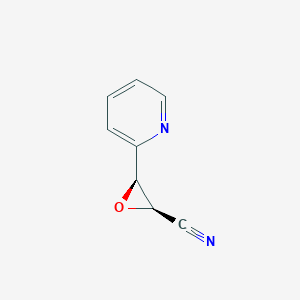
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral epoxide that has a pyridine ring attached to it.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.
Biochemische Und Physiologische Effekte
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the development of inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile. One of the main areas of research is in the development of new drugs that are based on this compound. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. Additionally, there is a need for more research on the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. The synthesis of this compound is a multi-step process that involves the use of various reagents and catalysts, and its high potency and selectivity make it a valuable tool for studying the mechanisms of various diseases.
Synthesemethoden
The synthesis of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the epoxidation of 2-(pyridin-2-yl)acetonitrile using mCPBA (meta-Chloroperoxybenzoic acid) as a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties.
Eigenschaften
CAS-Nummer |
110038-40-9 |
|---|---|
Produktname |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-8(11-7)6-3-1-2-4-10-6/h1-4,7-8H/t7-,8+/m1/s1 |
InChI-Schlüssel |
BGFZKRLPYIIBTJ-SFYZADRCSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC=NC(=C1)C2C(O2)C#N |
Kanonische SMILES |
C1=CC=NC(=C1)C2C(O2)C#N |
Synonyme |
Oxiranecarbonitrile, 3-(2-pyridinyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



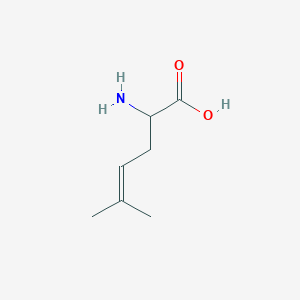
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)


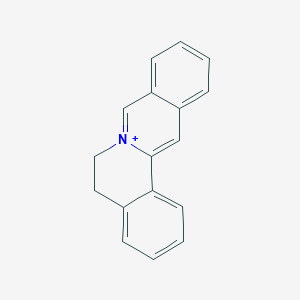

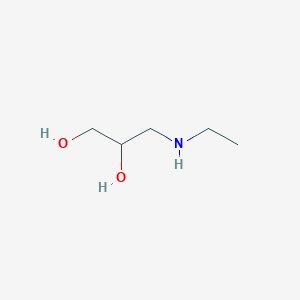

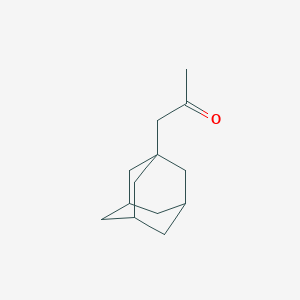

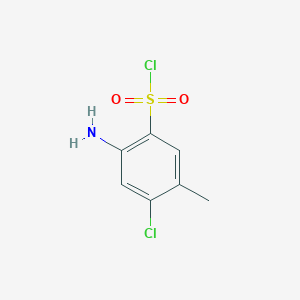
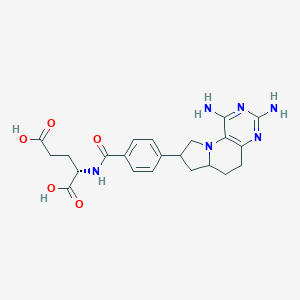
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)